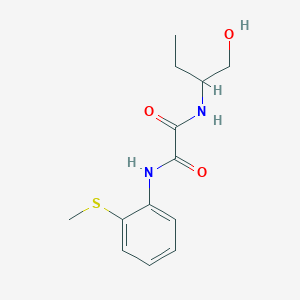

N1-(1-hydroxybutan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide

Description

N1-(1-hydroxybutan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a 1-hydroxybutan-2-yl group and a 2-(methylthio)phenyl group.

Properties

IUPAC Name |

N'-(1-hydroxybutan-2-yl)-N-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-3-9(8-16)14-12(17)13(18)15-10-6-4-5-7-11(10)19-2/h4-7,9,16H,3,8H2,1-2H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIHRTXQZNUTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NC1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-hydroxybutan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the hydroxybutyl and methylthio phenyl precursors. These precursors are then reacted under controlled conditions to form the final oxalamide compound. Common reagents used in these reactions include hydroxylamine hydrochloride and ethylene glycol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(1-hydroxybutan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Nucleophiles such as sodium methoxide or electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(1-hydroxybutan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, including antiviral or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of N1-(1-hydroxybutan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Antiviral Oxalamides :

- N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) (): This compound features a chlorophenyl group and a hydroxymethyl thiazolyl-pyrrolidinyl hybrid substituent. It exhibited antiviral activity against HIV, with an LC-MS (APCI+) m/z of 409.28 (M+H+) and HPLC purity of 93.2%. The hydroxymethyl group may enhance solubility, while the thiazole ring likely contributes to target binding .

- Comparison : Replacing the thiazolyl-pyrrolidinyl group in Compound 14 with the hydroxybutan-2-yl and methylthiophenyl groups in the target compound could alter binding kinetics and metabolic stability. The hydroxybutan-2-yl chain may increase conformational flexibility compared to rigid heterocycles.

- Its LC-MS and NMR data confirmed a molecular weight of 343.1 (M+H+) and 35% yield .

Flavoring Agents:

- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) (): A potent umami agonist approved as a flavoring agent (FEMA 4233). Its dimethoxybenzyl and pyridinylethyl substituents confer high receptor affinity (hTAS1R1/hTAS1R3 activation). Toxicological studies established a NOEL of 100 mg/kg body weight/day in rodents . Comparison: The target compound’s hydroxybutan-2-yl group may reduce metabolic stability compared to S336’s methoxy and pyridinyl groups, but its methylthiophenyl moiety could enhance flavor receptor interactions through sulfur-aromatic interactions.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Hydroxybutan-2-yl vs. Hydroxyethyl Thiazolyl :

Compounds like N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) () have logP values influenced by hydroxyethyl-thiazolyl groups. The target compound’s hydroxybutan-2-yl chain may increase aqueous solubility compared to rigid thiazole rings but reduce logP relative to purely aromatic analogs .- Methylthiophenyl vs. Halogenated Phenyl: Halogenated derivatives such as N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (23) () exhibit higher logP values due to halogen electronegativity.

Metabolic Stability

Analytical Characterization

Biological Activity

N1-(1-hydroxybutan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide, with the CAS number 920385-67-7, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C13H18N2O3S

- Molecular Weight : 282.36 g/mol

- Structure : The compound features a hydroxyl group, an oxalamide linkage, and a methylthio-substituted phenyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 920385-67-7 |

| Molecular Weight | 282.36 g/mol |

| Molecular Formula | C13H18N2O3S |

Biological Activity Overview

Research indicates that compounds similar to N1-(1-hydroxybutan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide exhibit significant biological activities, particularly in the realms of anticancer and antimicrobial effects. The following sections detail specific findings related to its activity.

Case Study: Structure-Activity Relationship (SAR)

In the context of oxadiazole derivatives:

- Method : MTT assay was employed to evaluate cytotoxicity.

- Results : Some derivatives showed IC50 values below 10 µM against targeted cancer cell lines, indicating strong antiproliferative effects .

Enzyme Inhibition

The compound's interaction with key enzymes is another area of interest. Similar compounds have been studied for their ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.

The proposed mechanism involves binding to the active site of the enzyme, thereby inhibiting its activity. Molecular docking studies support these findings by illustrating favorable binding interactions between the compounds and the enzyme .

Antimicrobial Activity

Preliminary investigations into related compounds have shown promising antimicrobial properties. The presence of a methylthio group may enhance lipophilicity, potentially increasing membrane permeability and thus antimicrobial effectiveness.

Comparative Analysis

The following table summarizes some biological activities observed in structurally related compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| N1-(1-hydroxybutan-2-yl)-N2-(phenyl)oxalamide | Antiproliferative (HeLa) | <10 |

| N1-(methylthio)-N2-(phenyl)oxalamide | Antimicrobial | Variable |

| N1-(hydroxybutan-2-yl)-N2-(phenyl)oxalamide | Topoisomerase I Inhibitor | <5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.